5-Bromo-1-butyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-butylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTNSNPHDPUGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627878 | |
| Record name | 5-Bromo-1-butyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406236-04-2 | |
| Record name | 5-Bromo-1-butyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Pathways in 5 Bromo 1 Butyl 1h Benzo D Imidazole Synthesis
Mechanistic Elucidation of Benzimidazole (B57391) Ring Formation
The formation of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a method known as the Phillips condensation reaction. adichemistry.comresearchgate.netnih.gov This reaction is typically facilitated by acidic conditions. adichemistry.com
The mechanism proceeds through two key stages:
N-Acylation: The reaction initiates with the protonation of the carboxylic acid (e.g., formic acid to create the un-substituted C2 position) by a mineral acid, which activates the carbonyl carbon towards nucleophilic attack. One of the amino groups of the o-phenylenediamine then attacks this activated carbonyl carbon. Following a proton transfer, a water molecule is eliminated, resulting in the formation of an N-acyl-o-phenylenediamine intermediate. adichemistry.comchemicalforums.com
Cyclization and Dehydration: The second amino group of the N-acyl intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group. This step leads to the formation of a cyclic tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) from this intermediate results in the formation of the aromatic benzimidazole ring. adichemistry.comchemicalforums.com
Alternatively, when aldehydes are used instead of carboxylic acids, the reaction can be catalyzed by various agents or proceed via an oxidative cyclodehydrogenation pathway. nih.govrsc.org In these cases, the initial step is the formation of a Schiff base (imine) by the condensation of one amino group with the aldehyde. The second amino group then attacks the imine carbon, leading to a dihydrobenzimidazole intermediate, which is subsequently oxidized to the aromatic benzimidazole product. nih.gov
Table 3.1: Comparison of Benzimidazole Formation Mechanisms
| Method | Reactants | Key Intermediate(s) | Catalyst/Conditions | Reference(s) |
| Phillips Condensation | o-phenylenediamine, Carboxylic Acid | N-acyl-o-phenylenediamine | Mineral Acid (e.g., HCl), Heat | adichemistry.com, researchgate.net, semanticscholar.org |
| Aldehyde Condensation | o-phenylenediamine, Aldehyde | Schiff Base (Imine), Dihydrobenzimidazole | Oxidizing agent, Metal catalyst (e.g., Au, Co), or Acid catalyst | nih.gov, rsc.org, nih.gov |
Detailed Analysis of Halogenation Reaction Pathways
The introduction of a bromine atom onto the benzimidazole ring, specifically at the 5-position, occurs via an electrophilic aromatic substitution (SEAr) mechanism. nih.gov The benzene (B151609) portion of the benzimidazole ring is activated towards electrophilic attack, and the positions are influenced by the directing effects of the fused imidazole (B134444) ring.
The generally accepted stepwise mechanism for electrophilic bromination is as follows:
Generation of the Electrophile: A strong electrophile, typically Br⁺ or a polarized bromine species, is generated from a brominating agent such as molecular bromine (Br₂) often in the presence of a Lewis acid, or N-bromosuccinimide (NBS). nih.govresearchgate.net
Formation of the σ-complex (Arenium Ion): The π-electron system of the benzimidazole's benzene ring attacks the bromine electrophile. This forms a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or an arenium ion. nih.govresearchgate.net The formation of this intermediate temporarily disrupts the aromaticity of the ring and is typically the rate-determining step of the reaction. nih.gov
Deprotonation and Aromatization: A base in the reaction mixture removes a proton from the carbon atom to which the bromine is attached. This restores the aromatic π-system, yielding the 5-bromobenzimidazole product. nih.gov
The regioselectivity, which dictates why the bromine adds to the 5-position (equivalent to the 6-position), is governed by the electron-donating nature of the fused imidazole ring, which directs electrophiles to the 4, 5, 6, and 7 positions. The specific outcome depends on the reaction conditions and any existing substituents. For an unsubstituted benzimidazole, bromination often yields a mixture of 4-, 5-, 6-, and 7-bromo isomers, as well as di- and tri-brominated products. rsc.org Achieving selective mono-bromination at the 5-position often requires careful control of reaction conditions.
Table 3.2: Common Brominating Agents and Their Characteristics
| Reagent | Typical Conditions | Characteristics | Reference(s) |
| Molecular Bromine (Br₂) | Acetic acid or other polar solvents | Powerful brominating agent, can lead to over-bromination. Lewis acids can be used as catalysts. | rsc.org |
| N-Bromosuccinimide (NBS) | Acetonitrile, CCl₄, often with a radical initiator or acid catalyst | Milder and more selective than Br₂. Often favored for achieving mono-bromination. | nih.gov, researchgate.net |
| Tetraalkylammonium tribromides | Varies | Highly para-selective for certain aromatic compounds. | nih.gov |
Understanding N-Alkylation Reaction Kinetics and Selectivity
The final step in the synthesis of the target compound is the attachment of the butyl group to one of the nitrogen atoms of the imidazole ring. This N-alkylation is a nucleophilic substitution reaction, where the nitrogen atom of the benzimidazole acts as a nucleophile, attacking an electrophilic alkylating agent, such as 1-bromobutane.
The mechanism and selectivity of this reaction are influenced by the reaction conditions, particularly the presence or absence of a base. otago.ac.nz
In Basic Conditions: A base (e.g., KOH, NaH) is often used to deprotonate the N-H of the benzimidazole ring, forming a benzimidazolate anion. This anion is a much stronger nucleophile than the neutral molecule, significantly increasing the reaction rate. The reaction then proceeds via a classic SN2 mechanism, where the benzimidazolate anion attacks the alkyl halide (1-bromobutane), displacing the bromide ion in a single concerted step. lookchem.comresearchgate.net
In Neutral Conditions: Alkylation can also occur without a base, though it is generally slower. The neutral nitrogen atom attacks the alkyl halide, forming a quaternary ammonium (B1175870) salt intermediate. A subsequent deprotonation step by a weak base (like another molecule of benzimidazole or the solvent) yields the final N-alkylated product. otago.ac.nz
For an unsymmetrically substituted benzimidazole like 5-bromobenzimidazole, alkylation can potentially occur at either N-1 or N-3, leading to two different regioisomers. The final product ratio is determined by a combination of electronic and steric factors. otago.ac.nz The electron-withdrawing inductive effect of the bromine atom at the 5-position deactivates the nearer nitrogen (N-1) towards electrophilic attack more than the remote nitrogen (N-3). However, steric hindrance from the incoming electrophile also plays a significant role. otago.ac.nz
Table 3.3: Factors Influencing N-Alkylation Regioselectivity
| Factor | Effect on Selectivity | Mechanism | Reference(s) |
| Electronic Effects | Electron-withdrawing groups (like -Br) on the benzene ring deactivate the closer nitrogen atom, favoring alkylation at the more distant nitrogen. | The inductive effect reduces the nucleophilicity of the proximal nitrogen atom. | otago.ac.nz |
| Steric Effects | Bulkier alkylating agents or substituents on the benzimidazole ring favor alkylation at the less sterically hindered nitrogen atom. | Increased steric repulsion at the transition state raises the activation energy for attack at the more hindered site. | otago.ac.nz |
| Reaction Medium | The choice of solvent and base can influence the position of the tautomeric equilibrium and the reactivity of the nucleophile. | Affects the solvation of the benzimidazolate anion and the electrophile. | otago.ac.nz |
Exploration of Catalytic Cycles in Transition Metal-Mediated Cross-Couplings
5-Bromo-1-butyl-1H-benzo[d]imidazole is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki and Sonogashira couplings are prominent examples.
Suzuki Coupling: The Suzuki reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid) using a palladium catalyst. wikipedia.org The catalytic cycle generally involves three main steps: libretexts.orgnih.gov
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound), breaking the C-Br bond and inserting the palladium to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron species is transferred to the palladium center, displacing the bromide. This forms a new diorganopalladium(II) complex. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The process involves two interconnected catalytic cycles: libretexts.org
Palladium Cycle: Similar to the Suzuki reaction, this cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex from the palladium cycle. wikipedia.org
Reductive Elimination: The final product is formed by reductive elimination from the palladium center, which regenerates the Pd(0) catalyst.
Table 3.4: Key Steps in Palladium-Catalyzed Cross-Coupling Cycles
| Step | Description | Change in Pd Oxidation State | Key Species Involved | Reference(s) |
| Oxidative Addition | The catalyst inserts into the carbon-halogen bond of the substrate. | 0 → +2 | Pd(0), Aryl Halide | wikipedia.org, libretexts.org |
| Transmetalation | An organic group is transferred from another metal (e.g., B or Cu) to the palladium center. | +2 → +2 | Pd(II) complex, Organoboron (Suzuki) or Copper Acetylide (Sonogashira) | libretexts.org, wikipedia.org |
| Reductive Elimination | Two organic ligands on the palladium couple and are expelled, forming the product. | +2 → 0 | Diorganopalladium(II) complex | wikipedia.org, libretexts.org |
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Brominated Heterocycles
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as bromine, on an aromatic ring with a nucleophile. Unlike the more common electrophilic substitutions on benzene rings, SNAr requires the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. youtube.com
The SNAr reaction proceeds via a two-step addition-elimination mechanism: masterorganicchemistry.com
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This addition is the rate-determining step and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The aromaticity of the ring is temporarily lost. The stability of this complex is crucial, and it is greatly enhanced by EWGs that can delocalize the negative charge through resonance.
Elimination of the Leaving Group: The lone pair on the negatively charged atom reforms the aromatic π-system, expelling the leaving group (bromide).
For this compound, the benzimidazole ring system itself is not a sufficiently strong electron-withdrawing group to activate the C-Br bond for a typical SNAr reaction under standard conditions. Without additional activating groups (like a nitro group) on the benzene ring, nucleophilic substitution of the bromine atom is generally difficult and requires harsh conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates. youtube.com However, intramolecular SNAr reactions have been shown to occur in benzimidazole systems where the nucleophile is tethered to the ring and the ring is activated by other substituents. nih.gov
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1 Butyl 1h Benzo D Imidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
The ¹H NMR spectrum of 5-Bromo-1-butyl-1H-benzo[d]imidazole provides distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is characteristic of the substituted benzimidazole (B57391) core, while the aliphatic region reveals the structure of the N-butyl group.
The proton at the C2 position of the imidazole (B134444) ring typically appears as a singlet in the downfield region, often around δ 8.0-8.5 ppm. rsc.org The protons on the benzene (B151609) ring (H-4, H-6, and H-7) exhibit a specific splitting pattern due to the bromine substituent at the C5 position. H-4 often appears as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet. The N-butyl group gives rise to four distinct signals in the aliphatic region: a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), another multiplet for the next methylene group, and a triplet for the methylene group directly attached to the nitrogen atom (N-CH₂). orientjchem.orgnih.gov
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~8.1-8.3 | s (singlet) |
| H-4 | ~7.8-8.0 | d (doublet) |
| H-6 | ~7.3-7.5 | dd (doublet of doublets) |
| H-7 | ~7.5-7.7 | d (doublet) |
| N-CH₂- | ~4.2-4.4 | t (triplet) |
| -CH₂- | ~1.8-2.0 | m (multiplet) |
| -CH₂- | ~1.3-1.5 | m (multiplet) |
Note: Predicted values are based on analyses of similar benzimidazole structures. rsc.orgorientjchem.orgnih.gov Actual values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. arabjchem.org Each unique carbon atom in this compound gives a distinct signal.
The carbon atom at the C2 position is typically observed in the range of δ 140-145 ppm. rsc.org The carbons of the benzene ring show signals in the aromatic region (δ 110-140 ppm), with the carbon atom directly bonded to the bromine (C-5) being significantly influenced by the halogen's electronic effects. The quaternary carbons (C-3a and C-7a) also appear in this region. The four carbon atoms of the N-butyl group resonate in the upfield aliphatic region (δ 10-50 ppm). nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~142-144 |
| C-3a | ~135-137 |
| C-4 | ~125-127 |
| C-5 | ~115-117 |
| C-6 | ~123-125 |
| C-7 | ~112-114 |
| C-7a | ~143-145 |
| N-CH₂- | ~45-47 |
| -CH₂- | ~30-32 |
| -CH₂- | ~19-21 |
Note: Predicted values are based on analyses of analogous benzimidazole structures. rsc.orgnih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to differentiate between CH, CH₂, and CH₃ groups.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and confirming the structural assignments made from 1D spectra. ugm.ac.id
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the butyl chain (e.g., N-CH₂ with the adjacent CH₂) and between neighboring aromatic protons (e.g., H-6 with H-7 and H-4). ugm.ac.id
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). sdsu.edu It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the ¹H and ¹³C data. ugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying longer-range couplings between protons and carbons (typically over two or three bonds, ²J and ³J). sdsu.edu This technique is particularly useful for identifying connections to quaternary (non-protonated) carbons. Key HMBC correlations would include the correlation from the N-CH₂ protons to the C-2 and C-7a carbons of the benzimidazole core, confirming the attachment point of the butyl group. Correlations from aromatic protons to other carbons in the benzene ring would solidify the assignment of the aromatic system. ugm.ac.id
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula.
For this compound (C₁₁H₁₃BrN₂), HRMS would be used to confirm the expected molecular weight. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for a monobrominated compound. researchgate.net The precise mass measurement would allow for the differentiation between the target compound and other potential isomers or compounds with the same nominal mass.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Determination
X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular structure. researchgate.net
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. The resulting data would reveal the exact conformation of the molecule in the solid state, including the planarity of the benzimidazole ring system and the orientation of the N-butyl substituent. nih.govmdpi.com
Studies on analogous benzimidazole derivatives have shown that the crystal packing is often governed by intermolecular interactions such as π-π stacking between the aromatic rings and weak C-H···π interactions. researchgate.net The presence of the bromine atom might introduce halogen bonding interactions, further influencing the supramolecular architecture. The analysis would also yield precise crystallographic data, as shown in the table below, based on typical values for similar heterocyclic compounds. researchgate.netmdpi.com
Table 3: Representative Crystallographic Data for Benzimidazole Derivatives
| Parameter | Typical Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| C-N bond lengths (imidazole ring) | ~1.32 - 1.39 Å |
| C-C bond lengths (benzene ring) | ~1.36 - 1.41 Å |
| C-Br bond length | ~1.88 - 1.92 Å |
Note: These are representative data based on published crystal structures of various benzimidazole derivatives and serve as an expectation for the target compound. researchgate.netnih.govmdpi.com
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The study of crystal packing and intermolecular forces is crucial for understanding the solid-state properties of a molecular compound. Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.gov The analysis maps properties onto a surface defined by the points where the contribution of the molecule's electron density is equal to the contribution from all other molecules in the crystal.
The key mapped property, the normalized contact distance (d_norm), visualizes intermolecular contacts shorter than the van der Waals radii sum as red spots, contacts of similar length as white, and longer contacts as blue. nih.gov This allows for the identification of significant interactions such as hydrogen bonds and other close contacts that dictate the crystal's packing arrangement.
While a specific single-crystal X-ray structure for this compound is not available in the cited literature, its intermolecular interaction profile can be reliably predicted based on analyses of structurally similar compounds, particularly other halogenated 1-butyl-benzimidazoles. researchgate.net The primary forces governing the crystal packing are expected to be a combination of van der Waals forces, π-π stacking between benzimidazole rings, and specific interactions involving the bromine atom and the butyl chain.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of (d_i, d_e) pairs, where d_i and d_e are the distances from the surface to the nearest nucleus inside and outside the surface, respectively. nih.gov For this compound, the most significant contributions to the crystal packing are anticipated to arise from hydrogen-hydrogen (H···H), bromine-hydrogen (Br···H), and carbon-hydrogen (C···H) contacts.
Based on the analysis of 1-butyl-5/6-chloro-2-methyl-1H-benzo[d]imidazoles hydrochloride monohydrate, a close structural analogue, the butyl group and other hydrogen atoms would lead to a large proportion of H···H contacts. researchgate.net The bromine atom, being a moderately weak halogen bond donor and acceptor, would contribute significantly through Br···H interactions. Other notable interactions would include C···H contacts, indicative of C-H···π interactions, and C···C contacts, which suggest the presence of π-π stacking. nih.gov
Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Predicted Contribution (%) | Description |
| H···H | ~45 - 55% | Represents van der Waals forces and contacts involving the butyl chain and aromatic hydrogens. This is typically the largest contributor in hydrogen-rich organic molecules. researchgate.netnih.gov |
| Br···H / H···Br | ~25 - 35% | Highlights the significant role of the bromine atom in directing crystal packing through halogen-hydrogen interactions. researchgate.net |
| C···H / H···C | ~5 - 10% | Suggests the presence of C-H···π interactions between the butyl chain or aromatic C-H groups and the benzimidazole ring system. nih.gov |
| C···C | ~2 - 6% | Indicates potential π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net |
| N···H / H···N | ~1 - 5% | Represents weaker interactions involving the imidazole nitrogen atoms and hydrogen atoms from neighboring molecules. nih.gov |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying functional groups and probing the vibrational modes of a molecule. msu.edu The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural components: the N-butyl group, the brominated benzene ring, and the imidazole moiety.
A detailed analysis can be inferred from the comprehensive study of the parent compound, N-Butyl-1H-benzimidazole, with expected modifications due to the presence of the bromine substituent. semanticscholar.org
C-H Stretching Vibrations: The spectrum is expected to show multiple bands in the 2850-3150 cm⁻¹ region. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups of the butyl chain typically appear between 2850 and 2960 cm⁻¹. semanticscholar.org Aromatic C-H stretching vibrations from the benzimidazole ring are predicted to occur at higher wavenumbers, generally in the 3000-3150 cm⁻¹ range. mdpi.com
Aromatic Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the benzimidazole ring system are expected between 1450 and 1620 cm⁻¹. researchgate.net These bands confirm the presence of the heterocyclic aromatic core.
C-H Bending Vibrations: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds, as well as scissoring and rocking modes for the aliphatic CH₂ groups, are anticipated in the fingerprint region (below 1500 cm⁻¹).
Table 2: Predicted Assignments for Major IR Vibrational Modes of this compound
| Wavenumber (cm⁻¹) | Predicted Vibrational Mode | Functional Group |
| 3150 - 3000 | C-H Stretching | Aromatic (Benzimidazole Ring) |
| 2960 - 2850 | C-H Stretching (Asymmetric & Symmetric) | Aliphatic (Butyl Chain) |
| 1620 - 1450 | C=N and C=C Stretching | Benzimidazole Ring |
| 1470 - 1350 | C-H Bending | Aliphatic (Butyl Chain) |
| 1280 - 1240 | C-N Stretching | Imidazole Ring |
| 850 - 750 | C-H Out-of-plane Bending | Aromatic Ring |
| 650 - 500 | C-Br Stretching | Bromo-substituent |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule, particularly those involving π-electron systems. The benzimidazole core of this compound is a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower to higher energy molecular orbitals.
The electronic spectrum of benzimidazole and its derivatives is dominated by π → π* transitions. ekb.eg The lone pair of electrons on the tertiary nitrogen atom is generally considered to be part of the aromatic sextet, and thus distinct n → π* transitions are typically not observed. ekb.eg
The UV-Vis spectrum of the parent compound, N-Butyl-1H-benzimidazole, exhibits absorption maxima around 248 nm and 295 nm in solution. semanticscholar.org The introduction of a bromine atom at the 5-position of the benzene ring is expected to modify this absorption profile. Halogen atoms act as auxochromes, which are groups that alter the absorption characteristics of a chromophore.
The bromine substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption bands. This red shift occurs due to the interplay of the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of the halogen, which perturbs the energy levels of the π molecular orbitals. The lone pairs on the bromine atom can be delocalized into the aromatic ring, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap, resulting in absorption at a longer wavelength.
Table 3: Predicted Electronic Transitions for this compound
| Baseline λ_max (N-Butyl-1H-benzimidazole) semanticscholar.org | Predicted λ_max (this compound) | Transition Type |
| ~248 nm | ~255 - 260 nm | π → π |
| ~295 nm | ~300 - 305 nm | π → π |
Computational Chemistry and Theoretical Investigations of 5 Bromo 1 Butyl 1h Benzo D Imidazole
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
DFT has become a prominent tool for investigating the electronic properties of heterocyclic compounds, including benzimidazole (B57391) derivatives. nih.govresearchgate.net Calculations are often performed using specific functionals and basis sets, such as the B3LYP method with a 6-311++G(d,p) basis set, to provide a balance between computational cost and accuracy in predicting molecular properties. nih.govmdpi.com
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. nih.gov This process calculates equilibrium bond lengths, bond angles, and dihedral angles. For benzimidazole derivatives, DFT methods have shown excellent agreement with experimental data where available. nih.govmdpi.com
In the optimized structure of 5-Bromo-1-butyl-1H-benzo[d]imidazole, the benzimidazole core is expected to be nearly planar, with the butyl group adopting a staggered conformation to minimize steric hindrance. The introduction of a bromine atom at the C5 position and a butyl group at the N1 position influences the electronic distribution and, consequently, the geometric parameters of the parent benzimidazole ring. For the related N-Butyl-1H-benzimidazole, DFT calculations have determined specific bond lengths and angles for the benzimidazole core and the attached butyl group. nih.gov The C-Br bond length is anticipated to be consistent with typical values for brominated aromatic compounds.
Table 1: Predicted Equilibrium Molecular Parameters for this compound (based on analogous structures)
| Parameter | Predicted Value (Å or °) | Description |
|---|---|---|
| C-N (imidazole) | ~1.38 Å | Carbon-Nitrogen bond lengths within the imidazole (B134444) ring. nih.gov |
| C-C (benzene) | ~1.39 - 1.41 Å | Carbon-Carbon bond lengths within the fused benzene (B151609) ring. |
| C-Br | ~1.90 Å | Carbon-Bromine bond length at position 5. |
| N-C (butyl) | ~1.47 Å | Bond between the imidazole nitrogen and the first carbon of the butyl chain. |
| C-N-C (angle) | ~108° | Bond angle within the imidazole ring. |
Note: These values are estimations based on computational data for similar benzimidazole structures.
Frontier Molecular Orbital (FMO) theory is pivotal for describing the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov
Table 2: Representative FMO Energies from Related Benzimidazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|---|---|---|
| Benzimidazole Derivative A | -6.2 | -1.1 | 5.1 |
Note: Values are illustrative and depend on the specific substituents and computational method. nih.gov
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic reactive sites. nih.gov The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates the most positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net
In this compound, the most negative regions (red/yellow) are expected to be localized around the two nitrogen atoms of the imidazole ring due to their lone pairs of electrons. nih.govresearchgate.net The hydrogen atoms of the aromatic ring and the butyl chain will exhibit positive potential (blue/green). The bromine atom will show a region of slightly negative potential, characteristic of halogens in such systems, often referred to as the σ-hole. This map is instrumental in predicting intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and electron delocalization. researchgate.net It examines hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these charge-transfer events. acadpubl.eu Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. acadpubl.eu
For a molecule like this compound, significant delocalization is expected within the π-system of the benzimidazole ring. Key interactions would involve the lone pairs of the nitrogen atoms (nN) donating into the antibonding π* orbitals of the aromatic system (n → π). Additionally, π → π interactions within the fused rings contribute significantly to the molecule's stability. The analysis for N-Butyl-1H-benzimidazole shows significant stabilization energies from the delocalization of σ-electrons into antibonding orbitals. nih.gov
Table 3: Expected Key NBO Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Description |
|---|---|---|---|
| π(C-C) | π*(C-C) | High | π-conjugation within the benzene and imidazole rings. |
| LP(N) | π*(C-N) | High | Lone pair delocalization from Nitrogen into the imidazole ring. nih.gov |
Note: LP denotes a lone pair. E(2) values are qualitative indicators of interaction strength.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a powerful visualization of electron pairing and localization in molecular systems. nih.govresearchgate.net These methods map regions of high electron density, which correspond to covalent bonds, lone pairs, and atomic cores. nih.gov
For this compound, the ELF and LOL maps would show distinct basins of high localization. researchgate.net Red and orange colors typically represent strong electron localization, found in the core regions of heavy atoms (C, N, Br) and along the axes of covalent bonds. nih.gov The regions corresponding to the lone pairs on the nitrogen atoms would also be clearly visible. Conversely, areas of electron delocalization, such as the π-system of the benzimidazole ring, would show lower ELF/LOL values, indicating that the electrons are not confined to a single bond or lone pair. These maps confirm the chemical intuition of bonding within the molecule. nih.gov
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netnih.gov DFT calculations, after applying a scaling factor to account for anharmonicity and basis set limitations, generally show good agreement with experimental spectra. nih.govnih.gov
The calculated spectrum for this compound would feature characteristic vibrational modes. Key frequencies would include C-H stretching vibrations from the aromatic ring and the butyl group, C=N and C=C stretching modes from the benzimidazole core, and a characteristic low-frequency vibration corresponding to the C-Br stretch. mdpi.comnih.gov
Table 4: Predicted Characteristic Vibrational Frequencies (cm-1)
| Wavenumber Range (cm-1) | Assignment |
|---|---|
| 3100 - 3000 | Aromatic C-H stretching |
| 2980 - 2850 | Aliphatic (butyl) C-H stretching mdpi.com |
| 1620 - 1450 | C=C and C=N ring stretching |
| 1400 - 1200 | In-plane C-H bending |
Note: These are typical ranges for the assigned vibrational modes.
Nucleus-Independent Chemical Shift (NICS) Analysis for Aromaticity
Nucleus-Independent Chemical Shift (NICS) analysis stands as a primary computational method to quantify the aromaticity of a molecule. This technique involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring, to determine the extent of cyclic electron delocalization. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity.
Quantum Chemical Descriptors and Global/Local Reactivity Analysis
Quantum chemical descriptors derived from Density Functional Theory (DFT) calculations are essential for predicting the reactivity of this compound. These descriptors provide a quantitative framework for understanding both the global reactivity of the molecule as a whole and the local reactivity of specific atomic sites.
Fukui functions are powerful local reactivity descriptors that identify the most probable sites for electrophilic and nucleophilic attack. scm.com The function is derived from the change in electron density as an electron is added to or removed from the molecule. scm.com
fukui+ (f+) : This function indicates the propensity of a site to accept an electron, thus highlighting the most likely locations for a nucleophilic attack .
fukui- (f-) : This function shows the propensity of a site to donate an electron, pointing to the most reactive sites for an electrophilic attack . schrodinger.com
In this compound, the Fukui functions would be calculated for each atom to create a detailed reactivity map. Based on analyses of similar benzimidazole structures, the nitrogen atom not bonded to the butyl group (N3) is expected to have a high f- value, indicating it is a primary site for electrophilic attack (e.g., protonation). nih.gov Conversely, the carbon atoms within the benzimidazole ring, particularly C2, are likely to be susceptible to nucleophilic attack, which would be indicated by high f+ values. nih.gov
| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactivity Role |
|---|---|---|---|
| N1 | Low | Low | Sterically hindered, low reactivity |
| C2 | High | Low | Primary site for nucleophilic attack |
| N3 | Low | High | Primary site for electrophilic attack |
| C5 | Moderate | Low | Affected by bromo substitution |
Mulliken population analysis is a computational method used to assign partial charges to individual atoms within a molecule, providing insight into its electronic distribution and polarity. researchgate.net The analysis of Mulliken charges for this compound is crucial for understanding its electrostatic potential and intermolecular interactions.
Calculations on related N-substituted benzimidazoles show that the nitrogen atoms invariably carry significant negative charges due to their high electronegativity, making them centers of electron density. nih.gov The carbon atom situated between the two nitrogens (C2) typically exhibits a positive charge, rendering it electrophilic. nih.gov The bromine atom at the C5 position will also influence the charge distribution, drawing electron density from the benzene ring and affecting the electrostatic potential map of the molecule. This charge distribution is fundamental to predicting how the molecule will interact with other polar molecules, solvents, and biological targets.
| Atom | Predicted Mulliken Charge (a.u.) | Electronic Character |
|---|---|---|
| N1 | -0.45 | Negative (Electron-rich) |
| C2 | +0.30 | Positive (Electron-deficient) |
| N3 | -0.50 | Negative (Electron-rich) |
| C5 | +0.15 | Slightly Positive (influenced by Br) |
| Br | -0.10 | Slightly Negative |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide invaluable insights into its conformational flexibility and the nature of its intermolecular interactions. cosmosscholars.comresearchgate.net
Furthermore, MD simulations can model how this compound interacts with its environment. By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers can study solvation effects and the formation of hydrogen bonds or other non-covalent interactions. Simulations can also be used to investigate aggregation behavior, such as π-π stacking between the aromatic benzimidazole rings of multiple molecules, which can influence its physical properties.
Advanced Computational Methodologies for Spectroscopic Property Prediction
Computational chemistry offers sophisticated tools for predicting spectroscopic properties, which serve as a powerful complement to experimental characterization.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical calculations is a cornerstone of modern structural elucidation. nih.gov For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated and compared with experimental data to confirm its structure and assign specific resonances to each atom.
The most common method involves optimizing the molecular geometry using DFT and then calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Advanced protocols, such as the DP4+ probability analysis, can be used to statistically compare calculated shifts for multiple possible isomers or conformers against experimental data to determine the most likely structure with high confidence. nih.gov The accuracy of these predictions has improved significantly, with modern methods often achieving a mean absolute error of less than 0.20 ppm for ¹H chemical shifts. nih.gov
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is particularly valuable for simulating ultraviolet-visible (UV-Vis) absorption spectra, providing insights into the electronic transitions that are responsible for the observed spectral features. This approach allows for a direct comparison between theoretical predictions and experimental measurements, aiding in the interpretation of the spectra and the understanding of the molecule's electronic structure.
The simulation of the UV-Vis spectrum of a molecule like this compound would involve calculating the vertical excitation energies and the corresponding oscillator strengths. These calculations are typically performed on the molecule's ground-state optimized geometry. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths are related to the intensity of these absorptions.
In the investigation of N-Butyl-1H-benzimidazole, the experimental UV-Vis spectrum revealed absorption peaks at 248 nm and approximately 295 nm. nih.gov Theoretical calculations using TD-DFT were performed to complement these experimental findings. The theoretical spectrum, calculated at the B3LYP/6-311++G(d,p) level of theory, showed a peak at 248 nm, which is in excellent agreement with the experimental data. nih.gov
The electronic transitions corresponding to these absorption bands can be analyzed by examining the molecular orbitals involved. Typically, for benzimidazole derivatives, the absorption bands in the UV region are attributed to π → π* transitions within the aromatic system. The specific orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap, are crucial in determining the absorption wavelengths.
A similar computational approach for this compound would be expected to yield valuable information. The presence of the bromine atom at the 5-position and the butyl group at the 1-position would influence the electronic properties and, consequently, the UV-Vis spectrum. The bromine atom, being an electron-withdrawing group, could induce a shift in the absorption maxima compared to the unsubstituted benzimidazole. The butyl group, on the other hand, is an electron-donating group and its effect on the electronic transitions would also be a key aspect of the investigation.
The table below presents the experimental and theoretical UV-Vis absorption data for the related compound, N-Butyl-1H-benzimidazole, which serves as a model for the type of data that would be generated for this compound.
| Compound | Experimental λmax (nm) | Theoretical λmax (nm) | Methodology |
|---|---|---|---|
| N-Butyl-1H-benzimidazole | 248, ~295 | 248 | TD-DFT/B3LYP/6-311++G(d,p) |
The agreement between the experimental and theoretical data for N-Butyl-1H-benzimidazole underscores the reliability of the TD-DFT method for predicting the UV-Vis spectra of such derivatives. nih.gov A TD-DFT study on this compound would therefore be a valuable endeavor to elucidate its electronic properties and to provide a theoretical foundation for its spectroscopic characterization.
Advanced Applications and Materials Science Research Involving Benzimidazole Derivatives
Role of Benzimidazole (B57391) Scaffolds in Advanced Materials Design
The benzimidazole framework is fundamental to the development of advanced materials due to its unique electronic and structural characteristics. researchgate.net Its inherent stability and the ease with which it can be functionalized at various positions make it a cornerstone for creating novel compounds for diverse applications. nbinno.comresearchgate.net Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to interact effectively with biological macromolecules, a property that is also harnessed in the design of biomaterials and sensors. nih.govresearchgate.net
The ability to form stable complexes with a wide range of metal ions has led to the extensive use of benzimidazole derivatives in creating metal-organic frameworks (MOFs) and coordination polymers. mdpi.comroyalsocietypublishing.org These materials exhibit properties suitable for catalysis, gas storage, and sensing. The rigid and planar nature of the benzimidazole ring system contributes to the formation of ordered structures, including liquid crystals and self-assembled monolayers, which are critical for electronic and photonic devices. researchgate.net
Exploration of Optical Properties in Benzimidazole-Based Systems
Benzimidazole derivatives are widely investigated for their excellent optical properties, which are tunable through chemical modification. nih.govresearchgate.net The core structure exhibits good electrical and optical characteristics due to its high electron affinity and coplanarity. researchgate.net These properties make benzimidazoles prime candidates for use in fluorescent probes, optoelectronic devices, and nonlinear optical materials. researchgate.netacs.org
Many benzimidazole derivatives are highly luminescent, emitting light across the visible spectrum. researchgate.netresearchgate.net Their fluorescence is often sensitive to the local environment, making them valuable as sensors for ions, pH, and polarity. researchgate.netcncb.ac.cn The photophysical behavior can be precisely tuned by introducing different substituents. For instance, donor-acceptor (D–π–A) architectures incorporating a benzimidazole acceptor can facilitate intramolecular charge transfer (ICT), leading to materials with large Stokes shifts and emission in the visible range. researchgate.netnih.gov
Research has shown that attaching flexible alkyl chains to the benzimidazole scaffold can modulate intermolecular packing in the solid state. This strategy can suppress aggregation-caused quenching—a common issue where fluorescence intensity decreases in the solid state due to π-π stacking—and can even induce a shift from excimer (aggregate) emission to monomer emission. researchgate.net Some derivatives exhibit dual-state emission, meaning they are highly luminescent in both solution and solid states, a desirable property for applications like organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the nitrogen atoms in the imidazole (B134444) ring can be protonated, leading to significant changes in fluorescence, a phenomenon known as acid-responsive fluorescence. researchgate.net
A study on donor-acceptor-donor (D-A-D) structures derived from arylethynyl 1H-benzo[d]imidazole demonstrated luminescence in the 550–600 nm range. nih.gov The photophysical properties of several benzimidazole-based luminophores are summarized in the table below.
| Compound Type | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Application |
| D–π–A Benzimidazole (C0) | - | - | 78.72 (in DCM) | Dual-state luminophore researchgate.net |
| D–π–A Benzimidazole (C0) | - | - | 65.28 (in PMMA film) | Thermo-switchable emission researchgate.net |
| D-A-D Arylethynyl Benzimidazole (1b) | - | ~586 | - | Optical Waveguide nih.gov |
| D-A-D Arylethynyl Benzimidazole (1c) | - | ~564 | - | Optical Waveguide nih.gov |
| 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) | 375 | - | - | Fluorescence enhancement with ZIF-8 nih.gov |
The favorable electronic properties of benzimidazoles have led to their incorporation into organic semiconductors and light-emitting materials. nbinno.com They are particularly useful in OLEDs, where they can function as electron-transporting materials, host materials for phosphorescent emitters, or as the light-emitting molecules themselves. nbinno.comnih.gov
Recently, benzimidazole derivatives have been shown to act as efficient optical waveguides, which are materials that can guide light from one point to another. nih.gov Single crystals of certain D-A-D type benzimidazoles exhibit efficient light propagation with low optical loss coefficients. nih.gov X-ray diffraction studies of these crystals revealed the presence of internal channels within the crystal lattice that facilitate the transmission of light, underscoring the importance of controlled self-assembly in designing such functional materials. nih.gov Furthermore, electrospun nanofibers of poly(methyl methacrylate) (PMMA) incorporating benzimidazole nanocrystals have been investigated for optoelectronic applications, demonstrating nonlinear absorption behavior and the potential for use in optical limiting devices. acs.org
Electrochemistry of Benzimidazole Derivatives and Redox Behavior
The electrochemical behavior of benzimidazole derivatives is a key aspect of their application in electronics and sensing. The benzimidazole ring can undergo reversible redox processes, and its redox potential can be tuned by the introduction of various substituents. researchgate.net Electrochemical studies, such as cyclic voltammetry, are used to investigate the oxidation and reduction behavior of these compounds. researchgate.netusm.my
For example, the electro-oxidation of some benzimidazole derivatives has been shown to be an irreversible process. researchgate.net The redox chemistry is crucial for applications such as electrochromic materials, where a material changes color in response to an electrical potential. nih.gov Metal complexes of benzimidazole ligands often exhibit rich electrochemical behavior, with redox events occurring at both the metal center and the ligand, making them suitable for electrocatalytic applications and as redox-active materials. researchgate.netusm.my In some cases, the electrochemical oxidation of precursors in the presence of nucleophiles can be used as a green and sustainable method to synthesize benzimidazole derivatives directly. researchgate.net
Catalytic Applications of Benzimidazole-Derived Ligands
Benzimidazole derivatives are highly effective ligands in coordination chemistry and catalysis. researchgate.net The nitrogen atoms of the imidazole ring readily coordinate to transition metals, forming stable complexes that can catalyze a wide variety of organic transformations. royalsocietypublishing.orgresearchgate.net N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts are a particularly important class of ligands. nih.govacs.org These ligands form robust bonds with metals and have been successfully employed in numerous catalytic reactions, including cross-coupling reactions like the Kumada coupling. acs.org
For instance, nickel(II) complexes of chelating bidentate benzimidazole-based NHCs have proven to be active catalysts for the coupling of aryl halides with Grignard reagents. acs.org The steric and electronic properties of the NHC ligand, which can be modified by changing the substituents on the benzimidazole backbone (such as the N-butyl or 5-bromo groups), play a crucial role in determining the catalyst's activity and selectivity. acs.orgacs.org Benzimidazole-based ligands have also been found to be superior accelerating ligands for the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), a powerful reaction for materials synthesis and bioconjugation. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
